molecular formula C10H8N2O B14245108 5-Nitrosonaphthalen-1-amine CAS No. 438526-39-7

5-Nitrosonaphthalen-1-amine

Cat. No.: B14245108
CAS No.: 438526-39-7
M. Wt: 172.18 g/mol
InChI Key: OQGDVDXZBHWSDX-UHFFFAOYSA-N
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Description

5-Nitrosonaphthalen-1-amine is an organic compound with the molecular formula C10H8N2O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitroso and amine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitrosonaphthalen-1-amine can be synthesized through the nitrosation of naphthylamines. One common method involves the reaction of 1-naphthylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{C10H7NH2} + \text{HNO2} \rightarrow \text{C10H7N(NO)H} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of a mineral acid like hydrochloric acid (HCl). The reaction is carried out at controlled temperatures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Nitrosonaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrosonaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrosonaphthalen-1-amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

438526-39-7

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-nitrosonaphthalen-1-amine

InChI

InChI=1S/C10H8N2O/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1-6H,11H2

InChI Key

OQGDVDXZBHWSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N=O)C(=C1)N

Origin of Product

United States

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